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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

Cat. No.: B183011

For researchers and professionals in drug development and chemical synthesis, the choice of
a synthetic route is a critical decision influenced by factors such as yield, reaction conditions,
and, significantly, cost. This guide provides a comparative cost-analysis of three distinct
synthesis routes to obtain S,S-diphenylsulfoximine, a model for

(Phenylsulfonimidoyl)benzene, starting from a sulfide, a sulfoxide, and a sulfinamide
precursor.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three evaluated synthesis
routes for S,S-diphenylsulfoximine. The costs are estimated based on commercially available
reagent prices and may vary depending on the supplier and scale of the synthesis.
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Parameter

Route 1: From
Diphenyl Sulfide

Route 2: From
Diphenyl Sulfoxide

Route 3: From
Phenylsulfinamide

Starting Material

Diphenyl Sulfide

Diphenyl Sulfoxide

N-tert-butyl
phenylsulfinamide &

lodobenzene

Key Reagents

(Diacetoxyiodo)benze

ne, Ammonium

Rhz(esp)z, O-(2,4-
dinitrophenyl)hydroxyl

Copper(l) lodide,
1,10-Phenanthroline,

Carbonate amine K2COs
Solvent Methanol 2,2,2-Trifluoroethanol Toluene
Reaction Time 1 hour 8 hours 12 hours
Reaction Temperature ~ Room Temperature 40 °C 110 °C
Reported Yield ~75% ~98% ~85%
Estimated Cost per ~$50 - $70 ~$150 - $200 (driven ~$80 - $100

Gram of Product

by Rh catalyst)

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow of this comparative cost-analysis.
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Caption: Workflow for the comparative cost-analysis of synthesis routes.

Experimental Protocols

Detailed experimental methodologies for the three synthesis routes are provided below. These
protocols are based on literature precedents and are intended for informational purposes.
Researchers should adapt them as needed and adhere to all laboratory safety guidelines.
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Route 1: One-Pot Synthesis from Diphenyl Sulfide

This method provides a direct, one-pot conversion of a sulfide to a sulfoximine using a
hypervalent iodine reagent.

Materials:

Diphenyl sulfide

(Diacetoxyiodo)benzene (DIB)

Ammonium carbonate ((NH4)2CO3)

Methanol (MeOH)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCI)

1 M Sodium hydroxide (NaOH)

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:

e To a solution of diphenyl sulfide (1.0 mmol) in methanol (5 mL) is added ammonium
carbonate (1.5 mmol).

(Diacetoxyiodo)benzene (2.3 mmol) is added in one portion, and the mixture is stirred at
room temperature for 1 hour.

The solvent is removed under reduced pressure.

The residue is partitioned between dichloromethane (20 mL) and 1 M HCI (20 mL).

The aqueous layer is separated and washed with dichloromethane (2 x 10 mL).
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e The aqueous layer is then basified with 1 M NaOH to pH > 12 and extracted with
dichloromethane (3 x 20 mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure to afford S,S-diphenylsulfoximine.

Reported Yield: Approximately 75%.[1]

Route 2: Rhodium-Catalyzed Synthesis from Diphenyl
Sulfoxide

This route utilizes a rhodium catalyst for the imination of a sulfoxide. While efficient, the cost of
the catalyst is a significant factor.

Materials:

o Diphenyl sulfoxide

e Bis[rhodium(a,a,d’,a’-tetramethyl-1,3-benzenedipropionic acid)] (Rhz(esp)2)
¢ 0O-(2,4-dinitrophenyl)hydroxylamine (DPH)

e Magnesium oxide (MgO)

e 2,2,2-Trifluoroethanol (TFE)

e Dichloromethane (DCM)

Celite

Procedure:

» To a suspension of diphenyl sulfoxide (0.5 mmol), O-(2,4-dinitrophenyl)hydroxylamine (0.85
mmol), and magnesium oxide (2.0 mmol) in 2,2,2-trifluoroethanol (1.0 mL) is added
Rhz(esp)z (2.0 mol %).

e The resulting mixture is stirred at 40 °C for 8 hours.
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e The reaction mixture is diluted with dichloromethane (5 mL) and filtered through a pad of
Celite.

e The filtrate is concentrated under reduced pressure, and the residue is purified by flash
column chromatography to yield S,S-diphenylsulfoximine.

Reported Yield: Up to 98%.[2]

Route 3: Copper-Catalyzed Synthesis from N-tert-butyl
phenylsulfinamide and lodobenzene

This approach involves the copper-catalyzed cross-coupling of a sulfinamide with an aryl
halide.

Materials:

e N-tert-butyl phenylsulfinamide

» lodobenzene

o Copper(l) iodide (Cul)

e 1,10-Phenanthroline

e Potassium carbonate (K2CO3)

o Toluene

o Ethyl acetate (EtOAC)

e Saturated aqueous ammonium chloride (NH4Cl)

e Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:
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e A mixture of N-tert-butyl phenylsulfinamide (0.5 mmol), iodobenzene (0.6 mmol), copper(l)
iodide (10 mol %), 1,10-phenanthroline (20 mol %), and potassium carbonate (1.5 mmol) in
toluene (2.5 mL) is stirred at 110 °C for 12 hours under an inert atmosphere.

e The reaction mixture is cooled to room temperature and filtered through a pad of Celite,
washing with ethyl acetate.

o The filtrate is washed with saturated aqueous ammonium chloride and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude N-tert-butyl-S,S-diphenylsulfoximine is then deprotected. To a solution of the N-
tert-butyl sulfoximine in dichloromethane (5 mL) at 0 °C is added trifluoroacetic acid (10
equivalents). The mixture is stirred at room temperature until the reaction is complete
(monitored by TLC).

e The solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography to give S,S-diphenylsulfoximine.

Reported Yield: Approximately 85% for the coupling step. The deprotection yield is typically
high.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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